tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group, a piperidine ring, and an azetidine ring. Its molecular formula is C13H24N2O2, and it serves as an important intermediate in organic synthesis and pharmaceutical research. The compound is primarily utilized in various scientific fields, particularly in chemistry and biology, for its potential applications in drug development and enzyme inhibition studies.
This compound can be sourced from various chemical suppliers and is classified under carbamates, which are esters or salts of carbamic acid. It is often used in research settings to explore its interactions with biological systems and to synthesize more complex organic molecules.
The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate typically involves multiple steps starting from readily available precursors. One common synthetic route includes the reaction of tert-butyl carbamate with 1-(piperidin-3-yl)azetidine. This reaction is generally performed in the presence of a base, such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
In an industrial context, large-scale synthesis may employ automated reactors and continuous flow systems to optimize reaction conditions and enhance yield. Specific temperatures, solvents, and catalysts are crucial to achieving high purity and efficiency during the synthesis process.
The molecular structure of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate can be represented by the following details:
Property | Data |
---|---|
Molecular Formula | C13H24N2O2 |
Molecular Weight | 240.35 g/mol |
IUPAC Name | tert-butyl N-(1-piperidin-3-ylazetidin-3-yl)carbamate |
InChI Key | BVWLTBFWNFRYTC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C1)C2CCCN2 |
This structure reveals the presence of multiple functional groups that contribute to its reactivity and biological activity.
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate can undergo various chemical reactions:
The specific conditions for these reactions—including temperature, solvent choice, and reaction time—are critical for optimizing yields and minimizing by-products. Each reaction pathway can lead to different derivatives that may have distinct biological activities or applications.
The mechanism of action for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound can inhibit enzyme activity or modulate receptor functions, thereby influencing various cellular signaling pathways. This interaction is crucial for its potential therapeutic applications.
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | White solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include stability under standard laboratory conditions but may vary with exposure to light, moisture, or extreme temperatures. The compound's reactivity profile makes it suitable for further derivatization in synthetic applications.
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate has several significant applications:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3